Sodium malate

Description

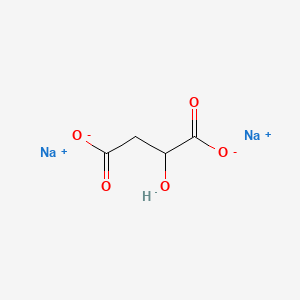

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMTJGUQUYPIV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6915-15-7 (Parent) | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046831 | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder or lumps | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

676-46-0, 22798-10-3 | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Malate and Sodium Malate

Central Role of Malate (B86768) in Energy Metabolism

Malate is a crucial component of cellular energy metabolism, participating in pathways that generate ATP and maintain cellular redox homeostasis. promegaconnections.com Its involvement extends beyond the core energy-producing cycles, contributing to the synthesis of essential biomolecules and acting as an anaplerotic substrate to replenish metabolic intermediates. promegaconnections.com

Tricarboxylic Acid (TCA) Cycle (Krebs Cycle)

The Tricarboxylic Acid (TCA) cycle, also known as the citric acid cycle or Krebs cycle, is the central mitochondrial pathway for aerobic energy production in cells. promegaconnections.comkhanacademy.org Malate is a direct intermediate in this cycle. promegaconnections.comkhanacademy.org In the final step of the TCA cycle, malate is oxidized to regenerate oxaloacetate, a reaction essential for the continuous function of the cycle. khanacademy.org This reaction is catalyzed by the enzyme malate dehydrogenase. khanacademy.orgwikipedia.org

Malate dehydrogenase (MDH, EC 1.1.1.37) is a ubiquitous enzyme found in all kingdoms of life, playing vital roles in different cellular compartments, including the cytoplasm and mitochondria. nih.govnih.govportlandpress.com MDH catalyzes the reversible interconversion of L-malate and oxaloacetate, coupled with the reduction of NAD⁺ to NADH + H⁺ or the oxidation of NADH to NAD⁺. wikipedia.orgnih.govportlandpress.com In eukaryotes, distinct isoforms of MDH exist in the cytosol (MDH1) and mitochondria (MDH2), each contributing to specific metabolic functions. wikipedia.orgnih.gov Mitochondrial MDH is a key enzyme in the TCA cycle, while cytosolic MDH is involved in processes like the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production. promegaconnections.comwikipedia.orgnih.govnih.gov

The reaction catalyzed by MDH is the reversible oxidation of L-malate to oxaloacetate. wikipedia.orgnih.govnzytech.com This reaction can be represented as:

L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ nih.gov

While this reaction is part of the oxidative TCA cycle where malate is converted to oxaloacetate, the reaction that forms oxaloacetate is considered unfavorable under standard thermodynamic conditions. nih.gov However, within the cellular context, the continuous consumption of oxaloacetate in the first step of the TCA cycle drives the reaction forward. wikipedia.org The reversibility of the reaction is also important in other pathways, such as gluconeogenesis and the malate-aspartate shuttle, where oxaloacetate is converted to malate. wikipedia.orgnzytech.com

Malate dehydrogenase enzymes primarily utilize NAD⁺ as a cofactor for the oxidation of malate and NADH for the reduction of oxaloacetate. wikipedia.orgnih.govnih.gov These are referred to as NAD⁺-dependent MDHs (EC 1.1.1.37). nih.govgeneticsmr.org However, some malate dehydrogenases can utilize NADP⁺/NADPH as cofactors, categorized as NADP⁺-dependent MDHs (EC 1.1.1.82). nih.govgeneticsmr.orgportlandpress.com While most bacterial MDHs strongly prefer NADH, some can exhibit affinity for NADPH. nih.gov Archaeal MDHs can be NAD-dependent, NADP-dependent, or have equal affinity for both cofactors. nih.gov In plants, NADP-dependent MDH is found in chloroplasts and plays a role in photosynthesis. portlandpress.com The specificity for NAD(H) over NADP(H) is often determined by specific amino acid residues in the enzyme's structure, particularly in the Rossmann fold, which interact differently with the 2'-phosphate group present in NADP(H). nih.govgeneticsmr.orgportlandpress.com

MDH activity can be influenced by the concentrations of its substrates and products, exhibiting both substrate inhibition and activation effects. Substrate inhibition by excess oxaloacetate and NADH has been observed for MDH from various sources. nih.govresearchgate.net High concentrations of malate can also inhibit the reduction of oxaloacetate in some cases. nih.gov

Conversely, substrate activation by L-malate has been reported for certain MDH enzymes, such as those from P. stutzeri and pig heart cytosolic MDH. nih.govnih.govportlandpress.com For pig heart cytosolic MDH, substrate activation by L-malate is observed at concentrations between 0.15 and 0.5 mM, while non-activating behavior occurs at lower concentrations (0.02 to 0.15 mM). nih.gov This activation at higher malate concentrations may involve allosteric binding of malate to a site outside the active site, leading to a conformational change that enhances enzymatic activity. researchgate.netnih.govportlandpress.com However, at very high concentrations (e.g., >10 mM for pig heart cytosolic MDH), malate can cause substrate inhibition. researchgate.netportlandpress.com

Data on kinetic parameters like Michaelis constant (Km) and turnover number (kcat) for MDH vary depending on the organism, isozyme, and experimental conditions (pH, temperature, buffer composition). nih.govportlandpress.comalliedacademies.org For instance, reported Km values for L-malate and NAD⁺ for nonactivated pig heart supernatant MDH at pH 8.0 and 25°C were 0.036 mM and 0.14 mM, respectively, with a turnover number of 0.46 x 10⁴ min⁻¹. nih.gov Under activating conditions (higher L-malate), these values changed to 0.2 mM for L-malate, 0.047 mM for NAD⁺, and a turnover number of 1.1 x 10⁴ min⁻¹. nih.gov Studies on C. elegans MDH isoforms showed Km values for oxaloacetate of 54 µM (MDH-1) and 52 µM (MDH-2), and for NADH of 61 µM (MDH-1) and 107 µM (MDH-2) at pH 7.5 and 24°C. biorxiv.org

Here is a sample table illustrating kinetic parameters for MDH from different sources and conditions, based on the search results:

| Enzyme Source | Isoform | Substrate | Km (mM) | Vmax (relative or specific activity) | Conditions (pH, Temp) | Reference |

| Pig Heart | Supernatant | L-Malate | 0.036 | 0.46 x 10⁴ min⁻¹ (Turnover number) | 8.0, 25°C | nih.gov |

| Pig Heart | Supernatant | NAD⁺ | 0.14 | - | 8.0, 25°C | nih.gov |

| Pig Heart | Supernatant | L-Malate | 0.2 | 1.1 x 10⁴ min⁻¹ (Turnover number) | 8.0, 25°C (Activated) | nih.gov |

| Pig Heart | Supernatant | NAD⁺ | 0.047 | - | 8.0, 25°C (Activated) | nih.gov |

| C. elegans | MDH-1 | Oxaloacetate | 0.054 | - | 7.5, 24°C | biorxiv.org |

| C. elegans | MDH-1 | NADH | 0.061 | - | 7.5, 24°C | biorxiv.org |

| C. elegans | MDH-2 | Oxaloacetate | 0.052 | - | 7.5, 24°C | biorxiv.org |

| C. elegans | MDH-2 | NADH | 0.107 | - | 7.5, 24°C | biorxiv.org |

| Human Breast Tissue | Normal | Malate | 3.13 ± 0.4 | 75 ± 2.7 U/g | Optimal conditions | alliedacademies.org |

| Human Breast Tissue | Cancerous | Malate | 1.6 ± 0.2 | 78 ± 2.13 mU/g | Optimal conditions | alliedacademies.org |

| Human Breast Tissue | Normal | NAD⁺ | 0.43 ± 0.06 | 102 ± 4.4 mU/g | Optimal conditions | alliedacademies.org |

| Human Breast Tissue | Cancerous | NAD⁺ | 0.93 ± 0.17 | 110 ± 3.32 mU/g | Optimal conditions | alliedacademies.org |

Malic enzymes (ME) are another class of enzymes that metabolize malate. Unlike MDH, which is primarily involved in the reversible conversion of malate and oxaloacetate in the TCA cycle and related shuttles, malic enzymes catalyze the oxidative decarboxylation of malate to pyruvate (B1213749), producing NADPH or NADH and CO₂. promegaconnections.comresearchgate.net Malic enzymes are classified based on their cofactor specificity: NADP⁺-dependent ME (EC 1.1.1.40) and NAD⁺-dependent ME (EC 1.1.1.39). researchgate.net

In the context of energy metabolism, malic enzymes can play various roles depending on the organism and cellular compartment. For example, cytosolic NADP-dependent ME can convert malate to pyruvate, generating NADPH, which is essential for reductive biosynthesis and combating oxidative stress. promegaconnections.comresearchgate.net Mitochondrial NAD-dependent ME can also convert malate to pyruvate, contributing to the pyruvate pool that can enter the TCA cycle. researchgate.net

Kinetic studies on malic enzymes reveal distinct characteristics. For instance, human cytosolic NADP-dependent ME exhibits a much higher apparent affinity for NADP⁺ than NAD⁺, with reported Km values of 0.0035 mM for NADP⁺ and 18.57 mM for NAD⁺. plos.org The catalytic efficiency (kcat/Km) is also significantly higher with NADP⁺. plos.org This strong cofactor specificity is influenced by specific amino acid residues. plos.org NAD-dependent malic enzyme from cauliflower florets follows a sequential mechanism, with random binding of NAD⁺ and malate. nih.gov

Here is a sample table illustrating kinetic parameters for Malic Enzyme from different sources, based on the search results:

| Enzyme Source | Isoform | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Human | Cytosolic NADP-ME | NADP⁺ | 0.0035 | 126 | 3.6 x 10⁷ | pH 7.4, 30°C | plos.org |

| Human | Cytosolic NADP-ME | NAD⁺ | 18.57 | 51 | 2.8 x 10³ | pH 7.4, 30°C | plos.org |

Malic Enzyme (ME) Activity and Kinetics

Malate Oxidation to Pyruvate

Malate can be oxidatively decarboxylated to pyruvate, a reaction catalyzed by malic enzyme (ME) wikipedia.orgoroboros.atcolumbia.edu. This reaction involves the conversion of L-malate to pyruvate and CO2, with the concomitant reduction of a dinucleotide cofactor, either NAD+ or NADP+ wikipedia.orgoroboros.atcolumbia.edu. Divalent cations, such as Mg2+ or Mn2+, are required for this catalytic activity oroboros.atcolumbia.edu.

There are different forms of malic enzyme, including NAD+-dependent, NADP+-dependent, and NAD(P)+-dependent enzymes with dual specificity oroboros.at. In some metabolic contexts, this conversion of malate to pyruvate by NADP-dependent malic enzyme (NADP-ME) is a source of NADPH wikipedia.org. This process is particularly important in pathways like the pyruvate-malate cycle, where malate is transported from the mitochondria to the cytosol and converted to pyruvate by cytosolic NADP-ME, generating NADPH researchgate.netnih.gov.

Table 1: Malate Oxidation to Pyruvate by Malic Enzyme

| Substrate | Enzyme | Cofactor | Products |

| L-Malate | Malic Enzyme | NAD(P)+ | Pyruvate, CO2, NAD(P)H |

NADPH Generation in Cyanobacteria

In cyanobacteria, malic enzyme plays a significant role in generating NADPH, particularly through what is sometimes referred to as the ME-dependent TCA cycle asm.orgnih.gov. While malate dehydrogenase (MDH) typically catalyzes the oxidation of malate to oxaloacetate in the standard TCA cycle, cyanobacterial MDH often exhibits lower activity and primarily uses NAD+ as a cofactor asm.orgnih.govfrontiersin.org. In contrast, cyanobacterial malic enzyme (SyME in Synechocystis sp. PCC 6803) shows high activity with NADP+ as a coenzyme and is considered the main enzyme oxidizing malate originating from the TCA cycle in these organisms asm.orgnih.gov. This ME-dependent pathway generates NADPH, which is consistent with NADPH serving as an electron carrier in the cyanobacterial respiratory chain asm.orgnih.gov. This NADPH production is crucial for various cellular processes, including biosynthesis biorxiv.orgfrontiersin.org. Studies with Synechocystis mutants lacking SyME have shown malate accumulation, further indicating the enzyme's importance in malate metabolism and NADPH generation asm.orgnih.gov.

Glyoxylate (B1226380) Cycle/Shunt

The glyoxylate cycle, also known as the glyoxylate shunt, is an anabolic pathway found in plants, bacteria, protists, and fungi, which serves as a variation of the TCA cycle wikipedia.orginflibnet.ac.infrontiersin.orglibretexts.orgpnas.org. This pathway allows organisms to utilize two-carbon compounds, such as acetate, for the synthesis of carbohydrates and other macromolecules by bypassing the decarboxylation steps of the TCA cycle wikipedia.orginflibnet.ac.infrontiersin.orglibretexts.orgpnas.org. The cycle centers on the conversion of acetyl-CoA to succinate (B1194679) and malate wikipedia.orgfrontiersin.org.

The glyoxylate cycle shares some enzymes with the TCA cycle but is distinguished by the presence of two key enzymes: isocitrate lyase (ICL) and malate synthase (MS) wikipedia.orginflibnet.ac.infrontiersin.orgpnas.org.

Isocitrate Lyase (Icl)

Isocitrate lyase (ICL) is the first dedicated enzyme of the glyoxylate cycle inflibnet.ac.infrontiersin.orgwikipedia.orgpnas.organnualreviews.orgnih.gov. It catalyzes the cleavage of isocitrate into succinate and glyoxylate inflibnet.ac.infrontiersin.orglibretexts.orgwikipedia.orgpnas.organnualreviews.orgnih.govuniprot.orguniprot.org. This reaction bypasses the two oxidative decarboxylation steps of the TCA cycle that release CO2, thereby conserving carbon atoms frontiersin.orglibretexts.orgwikipedia.organnualreviews.org. ICL is a tetrameric enzyme in organisms like E. coli wikipedia.organnualreviews.org. The catalytic activity involves residues such as Lys-193, Cys-195, His-197, and His-356 in the active site of E. coli ICL inflibnet.ac.in. ICL activity is regulated, for instance, by phosphorylation in some organisms uniprot.orguniprot.org.

Table 2: Isocitrate Lyase Reaction

| Substrate | Enzyme | Products |

| Isocitrate | Isocitrate Lyase | Succinate, Glyoxylate |

Malate Synthase (Ms)

Malate synthase (MS) is the second unique enzyme of the glyoxylate cycle inflibnet.ac.infrontiersin.orgpnas.orgpnas.organnualreviews.orgnih.govwikipedia.orgoup.com. It catalyzes the condensation of glyoxylate with acetyl-CoA to form malate and coenzyme A (CoA) frontiersin.orgpnas.organnualreviews.orgnih.govwikipedia.orgnih.govebi.ac.uk. This reaction effectively incorporates a two-carbon unit (from acetyl-CoA) with the two-carbon glyoxylate to form a four-carbon molecule (malate) libretexts.orgwikipedia.org. Together with ICL, malate synthase allows for the net synthesis of four-carbon dicarboxylic acids from acetyl-CoA, which can then be used for gluconeogenesis and the synthesis of other biomolecules libretexts.orgwikipedia.orgwikipedia.org. The structure and kinetics of malate synthase have been studied in various organisms, including Mycobacterium tuberculosis wikipedia.orgnih.gov.

Table 3: Malate Synthase Reaction

| Substrates | Enzyme | Products |

| Glyoxylate, Acetyl-CoA, H2O | Malate Synthase | Malate, CoA |

Reductive TCA (rTCA) Pathway

The reductive TCA cycle (rTCA), also known as the reverse Krebs cycle, is a carbon fixation pathway utilized by some bacteria and archaea libretexts.orgresearchgate.net. Unlike the oxidative TCA cycle that oxidizes acetyl-CoA to CO2, the rTCA cycle operates in reverse, fixing CO2 to generate acetyl-CoA libretexts.orgresearchgate.net. Malate plays a role in this pathway as an intermediate libretexts.orgresearchgate.net. In the rTCA cycle, oxaloacetate is converted to malate, utilizing NADH or NADPH libretexts.org. Malate is then further transformed through a series of reductive steps to ultimately regenerate acetyl-CoA libretexts.org. Enzymes unique to the rTCA cycle, such as ATP citrate (B86180) lyase, 2-oxoglutarate:ferredoxin oxidoreductase, and pyruvate:ferredoxin oxidoreductase, are involved in catalyzing the reductive carboxylation reactions libretexts.org.

Phosphoenolpyruvate (PEP) Conversion to Oxaloacetate

Phosphoenolpyruvate (PEP) can be converted to oxaloacetate through the action of the anaplerotic enzyme PEP carboxylase (PEPC) researchgate.netfrontiersin.orginflibnet.ac.infrontiersin.org. This reaction is crucial for replenishing intermediates of the TCA cycle inflibnet.ac.infrontiersin.org. While this reaction directly produces oxaloacetate, oxaloacetate is readily interconverted with malate by malate dehydrogenase frontiersin.orginflibnet.ac.inresearchgate.netoroboros.at. Therefore, PEP conversion to oxaloacetate is indirectly linked to malate formation and plays a role in maintaining the pool of four-carbon dicarboxylic acids, including malate, that can enter the TCA cycle or be utilized in other pathways researchgate.netwikipedia.org. In some contexts, this pathway, followed by the conversion of malate to pyruvate by malic enzyme, contributes to pyruvate generation frontiersin.orgnih.gov.

Direct Pyruvate Conversion to Malate

Direct conversion of pyruvate to malate can occur through pathways involving malic enzyme. In some metabolic engineering strategies, a synthetic pathway for the direct conversion of glucose to malate has been constructed. This approach utilizes a malic enzyme, such as one derived from Thermococcus kodakarensis (TkME), which catalyzes the reversible carboxylation of pyruvate nih.gov. This reaction can be coupled with a non-ATP-forming Embden-Meyerhof pathway to balance redox cofactors and favor malate production nih.gov. Increasing bicarbonate concentration can redirect the specificity of TkME towards malate production over lactate (B86563) formation nih.gov.

Microbial Biosynthesis of L-Malate

Microorganisms can synthesize L-malate through several metabolic routes, including pathways related to the TCA cycle, the glyoxylate cycle, and the reductive TCA (rTCA) cycle sciepublish.comresearchgate.net. The rTCA pathway is particularly favored for microbial L-malate biosynthesis due to its high theoretical yield sciepublish.com. In this pathway, pyruvate is carboxylated to oxaloacetate by pyruvate carboxylase (Pyc), and oxaloacetate is then reduced to malate by malate dehydrogenase (Mdh) sciepublish.commdpi.com. This pathway is located in the cytoplasm, facilitating the export of L-malate sciepublish.com.

Engineered Microorganisms (e.g., A. niger, A. oryzae, E. coli, S. cerevisiae, S. oneidensis MR-1)

Various microorganisms have been metabolically engineered to enhance L-malate production. These include filamentous fungi like Aspergillus niger and Aspergillus oryzae, as well as bacteria such as Escherichia coli and Shewanella oneidensis MR-1, and yeast like Saccharomyces cerevisiae nih.govdsmz.detandfonline.comasm.orgnih.gov.

Aspergillus niger : A. niger is a significant industrial producer of organic acids. Engineered strains have achieved high malic acid titers. For instance, an engineered A. niger strain (S575) with deletion of the oxaloacetate acetylhydrolase gene (oahA) and overexpression of endogenous rTCA pathway genes (pyc and mdh3), combined with the insertion of a malic acid transporter gene (c4t318) from A. oryzae, reached a malic acid titer of over 200 g/L in fed-batch fermentation frontiersin.org.

Aspergillus oryzae : A. oryzae has also been engineered for improved malate production. Overexpression of the endogenous transporter C4t318 resulted in a significant increase in L-malic acid productivity. Further overexpression of pyc and mdh3 in the rTCA pathway led to even higher production levels, with one strain producing 154 g/L malic acid frontiersin.org.

Escherichia coli : Wild-type E. coli produces L-malate as a minor byproduct nih.gov. However, metabolic engineering has significantly improved its production capabilities. Strategies include deleting byproduct synthesis genes and overexpressing pathway enzymes nih.gov. Engineered E. coli strains have achieved malate titers of up to 34 g/L using a two-stage fermentation process asm.orgnih.gov.

Saccharomyces cerevisiae : S. cerevisiae is another yeast engineered for L-malate production. Metabolic engineering efforts have focused on enhancing pyruvate carboxylation, oxaloacetate reduction, and malate export asm.org.

Shewanella oneidensis MR-1 : While not detailed in the provided snippets, S. oneidensis MR-1 is mentioned in the context of microbial L-malate biosynthesis.

Metabolic Engineering Strategies

Metabolic engineering strategies for enhancing L-malate production in microorganisms primarily involve modifying metabolic pathways to increase carbon flux towards malate synthesis and minimize byproduct formation wikipedia.orgnih.govdsmz.de.

Gene Deletion for Byproduct Elimination

Deleting genes responsible for the synthesis of competing byproducts is a common strategy to redirect metabolic flux towards L-malate. In E. coli, for example, deleting genes like ldhA (lactate dehydrogenase), ackA (acetate kinase), adhE (alcohol dehydrogenase), and pflB (pyruvate formate-lyase) has been employed to reduce byproduct formation nih.gov. Deletion of fumarase genes (fumABC) and malic enzyme genes (sfcA and maeB) in E. coli has also been shown to increase malate production by preventing its conversion to pyruvate and reducing succinate accumulation frontiersin.orgasm.orgnih.gov. Similarly, deleting the oxaloacetate acetylhydrolase gene (oahA) in A. niger can prevent the hydrolysis of oxaloacetate, a precursor to malate, into oxalic acid and acetic acid mdpi.comfrontiersin.org.

Overexpression of Pathway Enzymes

Overexpressing key enzymes in the L-malate biosynthetic pathway is crucial for increasing metabolic flux towards the desired product. Enzymes like pyruvate carboxylase (Pyc) and malate dehydrogenase (Mdh) are primary targets for overexpression in the rTCA pathway sciepublish.commdpi.com. Overexpression of these enzymes has been shown to significantly improve malate titers in various organisms, including A. oryzae and Trichoderma reesei frontiersin.orgacs.org. Additionally, overexpression of malate transporters is essential to facilitate the efficient export of synthesized malate from the cell mdpi.comfrontiersin.orgacs.org.

Redox Cofactor Balancing (e.g., NADPH/NADH supply)

Maintaining an optimal balance of redox cofactors, particularly NADH and NADPH, is critical for efficient L-malate production. The reduction of oxaloacetate to malate by malate dehydrogenase requires NADH tandfonline.combiorxiv.org. Strategies to ensure an adequate supply of NADH include overexpressing enzymes that regenerate NADH, such as formate (B1220265) dehydrogenase (Fdh) biorxiv.org. In some cases, manipulating the NADPH pool can also influence NADH availability through transhydrogenases that catalyze the conversion between NADPH and NADH tandfonline.com. Deletion of NADH-consuming pathways can also increase the intracellular NADH/NAD+ ratio, thereby enhancing malate production tandfonline.com. Fine-tuning the expression of enzymes involved in cofactor metabolism, such as NAD+ kinase, can further optimize cofactor homeostasis for improved malate titers tandfonline.com.

Here is a table summarizing some research findings on L-malate production by engineered microorganisms:

| Microorganism | Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Source |

| A. niger S575 | ∆oahA, overexpression of pyc, mdh3, and A. oryzaec4t318 | Glucose | 201.24 | 1.27 mol/mol | 0.93 | frontiersin.org |

| A. oryzae | Overexpression of C4t318, pyc, and mdh3 | Glucose | 154 | 1.38 mol/mol | 0.94 | frontiersin.org |

| E. coli XZ658 | Deletion of ldhA, ackA, adhE, pflB, fumABC, maeB, sfcA, frdBC, mgsA, poxB, overexpression of metabolic pathway genes | Glucose | 34 | 1.42 mol/mol | 0.47 | asm.orgnih.gov |

| Ustilago trichophora | Overexpression of mdh1, mdh2, ssu1, ssu2 | Glycerol | 134 | 0.42 g/g | 0.56 | nih.gov |

| A. nidulans ZQ07 | Overexpression of pyc, mdhC, dctA, deletion of oahA, cexA | Glucose | 30.7 | - | - | mdpi.com |

| Trichoderma reesei | Overexpression of A. oryzaemae1 (C4-dicarboxylate transporter) and pyc | Glucose | 105 | - | - | acs.org |

ATP Supply Enhancement

While the direct role of ATP supply enhancement specifically for sodium malate production is not explicitly detailed in the search results, the biosynthesis of L-malate, from which this compound is derived, is linked to cellular energy metabolism. In some metabolic routes, such as the reductive branch of the TCA cycle, the biosynthesis of L-malic acid is described as ATP neutral frontiersin.org. However, maintaining cellular activity and driving fermentation processes generally requires an adequate supply of ATP. In the context of malolactic fermentation, the conversion of malate to lactate can contribute to the maintenance of ATP pools during starvation and provide protection from acid killing nih.gov. The resulting pH gradient from this conversion can drive a malate/lactate antiporter coupled to ATP synthesis nih.gov.

pH Regulation in Fermentation Broth

Maintaining an appropriate pH is crucial for effective L-malate production during microbial fermentation sciepublish.com. Generally, a near-neutral pH, typically between 6.0 and 6.5, is considered optimal for the production of L-malate by bacteria, yeasts, and fungi sciepublish.com. The overproduction of acidic products, such as malic acid, can lead to a significant decrease in the medium pH, severely inhibiting microbial metabolic activity and product formation sciepublish.com.

Neutralizing agents are commonly added to the fermentation broth to counteract the decrease in pH caused by malic acid production sciepublish.com. Calcium carbonate (CaCO₃) is frequently used for this purpose due to its abundance and low cost sciepublish.comup.ac.za. CaCO₃ not only helps maintain the fermentation broth at an appropriate pH but can also supply CO₂, which is required for L-malate production in certain pathways, such as the reductive TCA branch sciepublish.comup.ac.za. Studies have shown that using a CaCO₃-buffered system can significantly enhance L-malate titer compared to other buffering systems sciepublish.com. For instance, enhanced L-malate titers and productivity were achieved in Ustilago trichophora TZ1 using a CaCO₃ buffer system sciepublish.com.

However, it is noted that the dissolution of CaCO₃ is a kinetically controlled equilibrium reaction, which can lead to variations in pH throughout the fermentation up.ac.za. Despite this, the presence of sufficient CaCO₃ can help maintain the pH above a certain threshold, reducing the energy required by the organism to maintain homeostasis up.ac.za.

Malate Transport and Accumulation in Biological Systems

Malate transport and accumulation are crucial processes in biological systems, particularly in plants, where malate is stored in the large central vacuole researchgate.netannualreviews.orgpnas.org. This compartmentalization allows plants to accumulate high concentrations of malate while maintaining a stable cytosolic concentration pnas.org. The transport of malate across the vacuolar membrane (tonoplast) is a tightly regulated process involving various transporters and channels researchgate.netresearchgate.netoup.com.

In plant cells, malate is present in various compartments, including the cytosol, chloroplasts, mitochondria, peroxisomes, glyoxysomes, and the vacuole researchgate.net. Its transport between these organelles is essential for its diverse metabolic roles nih.gov. For example, malate is transported from chloroplasts to mitochondria, triggering processes like the production of reactive oxygen species (ROS) and programmed cell death (PCD) in Arabidopsis thaliana nih.gov.

In microorganisms like Escherichia coli, malate export is mediated by various transporters, some of which exhibit promiscuity for different short-chain organic acids like succinate, tartrate, and citrate nih.gov.

Tonoplast Malate Transporters

The tonoplast, the membrane surrounding the plant vacuole, contains specific transporters and channels responsible for the movement of malate into and out of the vacuole researchgate.netoup.com. These transporters are key regulators of malate accumulation and thus influence fruit acidity maxapress.comoup.com.

Several types of tonoplast malate transporters have been identified. The tonoplast dicarboxylate transporter (tDT), a plant homolog to the human sodium/dicarboxylate cotransporter, was identified in Arabidopsis and is involved in vacuolar malate transport pnas.orgnih.gov. While its human counterpart relies on a sodium gradient, the plant tDT's transport of malate is not sodium-dependent pnas.orgnih.gov. tdt knockout mutants show reduced leaf malate levels and impaired vacuolar malate transport activity pnas.orgnih.gov.

Aluminum-activated malate transporters (ALMTs) are another family of plant-specific anion channel proteins found on the tonoplast or plasma membrane plantae.orgoup.com. Some ALMTs function as malate transporters into the vacuole, contributing to fruit acidity oup.com. For instance, VvALMT9 mediates malate accumulation in grape berries, and Ma1 (MdALMT9) in apples is involved in vacuolar malate storage for acidity control oup.com. ALMT9 in Arabidopsis mesophyll cells functions as a malate-selective anion channel mediating malate and fumarate (B1241708) currents into the vacuole nih.gov. ALMT6 mediates Ca2+- and pH-dependent malate currents into guard cell vacuoles nih.gov.

Studies suggest that malate transport into the vacuole can occur passively through ion channels or transporters, driven by the electrical potential difference across the tonoplast established by proton pumps researchgate.netresearchgate.net.

Proton Pumps and Electrochemical Gradients

Proton pumps on the tonoplast play a central role in energizing malate transport into the vacuole by establishing a transmembrane electrochemical gradient researchgate.netannualreviews.orgoup.comoup.com. The two main types of proton pumps on the tonoplast are the V-type ATPase (V-ATPase) and the vacuolar pyrophosphatase (V-PPase) annualreviews.orgoup.com. These pumps hydrolyze ATP or pyrophosphate (PPi), respectively, to translocate protons into the vacuole, creating a proton motive force (PMF) annualreviews.orgoup.com.

The electrochemical gradient generated by these proton pumps consists of both a proton gradient (ΔpH) and an electrical potential difference across the membrane oup.comnih.govmdpi.com. This gradient provides the driving force for the accumulation of various solutes, including organic acids like malate, in the vacuole oup.comoup.com. Malate uptake into the vacuole can be driven by the electrical component of this electrochemical potential researchgate.netoup.com. In CAM plants, malic acid accumulation in the vacuole during the night is explained by the electrophoretic transport of malate2- in response to the transmembrane electrical potential difference generated by the H+-ATPase and/or H+-PPase researchgate.netresearchgate.net.

The activity of these proton pumps is crucial for maintaining vacuolar acidification and providing the energy needed for secondary active transport of solutes like malate annualreviews.orgoup.comoup.com. The coupling ratio of the V-ATPase is not fixed and can depend on factors such as cytosolic and vacuolar pH researchgate.net.

Role in Fruit Acidity and Ripening

Malate is a major organic acid contributing significantly to the acidity and flavor quality of fleshy fruits researchgate.netmaxapress.comfrontiersin.orgflinders.edu.au. The accumulation and degradation of malate during fruit development and ripening are tightly regulated processes influenced by metabolic pathways and transport mechanisms researchgate.netmaxapress.comfrontiersin.org.

In many fruits, malate accumulates during the early stages of development and can be used as a respiratory substrate during ripening researchgate.net. The content of organic acids, including malate, in the early stages of fruit development is linked to the supply of substrates for respiration frontiersin.org. As fruits ripen, sugar levels typically increase while organic acids that accumulated in young fruits decrease frontiersin.org. Malate and citrate are often the most abundant organic acids in ripe fruits frontiersin.org.

Changes in malate levels during ripening can be influenced by the balance between its synthesis and degradation flinders.edu.au. Enzymes involved in organic acid metabolism show differential expression during fruit development and ripening frontiersin.org. For example, in young tomato fruit, NAD-mtME may be responsible for a majority of malate degradation oup.com. Transcriptomic and proteomic analyses suggest that NAD-mtMDH is involved in malate degradation during grape berry ripening oup.com.

Environmental factors, such as temperature, can also affect malate levels in ripening fruit flinders.edu.au. Warmer temperatures during ripening can lead to lower malate levels and thus reduced acidity flinders.edu.au. The regulation of malate metabolism in response to developmental and environmental cues is complex and involves enzymes in pathways like glycolysis, gluconeogenesis, CO2 assimilation, respiration, and fermentation flinders.edu.au.

Genetic factors also play a significant role in controlling fruit malate content. Mutations in genes regulating malate accumulation, such as Sl-ALMT9 in tomato (corresponding to ALMT9 in Arabidopsis), can significantly impact fruit malate levels and flavor plantae.org. The expression levels and activity of tonoplast malate transporters are critical for regulating malate storage in the vacuole and thus influencing fruit acidity maxapress.comoup.com.

The accumulation of malate in the vacuole is a key factor in determining fruit acidity oup.com. Transporters like Ma1 (MdALMT9) in apples mediate malate storage in the vacuole, controlling fruit acidity oup.com. The interplay between malate synthesis, degradation, and transport into and out of the vacuole dictates the final malate concentration and, consequently, the acidity of the fruit at maturity researchgate.netmaxapress.com.

Advanced Research on Biological and Physiological Roles

Cellular Energy Production and ATP Synthesis

Sodium malate (B86768) plays a crucial role in cellular energy metabolism, particularly in the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. spbu.ru Its involvement is central to the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is a key component of cellular respiration. theheartoftradition.com

Within the mitochondrial matrix, malate is a direct participant in the TCA cycle. theheartoftradition.com The enzyme malate dehydrogenase catalyzes the oxidation of malate to oxaloacetate. This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. theheartoftradition.com The NADH produced in this step is a critical electron carrier that donates its electrons to the electron transport chain, driving the process of oxidative phosphorylation and leading to the synthesis of a significant amount of ATP. spbu.ru

Furthermore, malate is a key component of the malate-aspartate shuttle. This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria. nih.gov Since the inner mitochondrial membrane is impermeable to NADH, this shuttle allows the electrons from cytoplasmic NADH, primarily generated during glycolysis, to be utilized by the mitochondrial electron transport chain for ATP production. nih.gov This process ensures that the energy stored in cytoplasmic NADH is efficiently converted into ATP. spbu.ru

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce ATP. spbu.ru Malate serves as a crucial substrate for this process. When malate and glutamate (B1630785) are provided to mitochondria, they support the generation of a high NADH/NAD+ ratio through the coordinated actions of malate dehydrogenase and aspartate aminotransferase. nih.gov This high ratio is a driving force for the electron transport chain and subsequent ATP synthesis. nih.gov

Reactive oxygen species (ROS) are byproducts of mitochondrial metabolism. oup.com While essential for cell signaling at low concentrations, high levels of ROS can cause oxidative stress and cellular damage. oup.com The "malate valve" is a mechanism that helps to attenuate the production of ROS. frontiersin.org This system facilitates the export of excess reducing power from cellular compartments, such as chloroplasts in plants, thereby preventing the over-reduction of the electron transport chain and minimizing the generation of ROS. frontiersin.orgresearchgate.net By participating in such shuttle systems, malate contributes to maintaining redox homeostasis within the cell. frontiersin.org

Role in Autophagy Regulation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis. Recent studies have indicated that sodium malate may have a regulatory role in this process.

Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key protein involved in the formation of autophagosomes. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagy induction. mdpi.com In vitro studies have shown that this compound can influence the expression of LC3-II in a dose-dependent manner. Current time information in Manila, PH. In experiments using human colon carcinoma (HCT116) and normal colon epithelial (NCM460) cell lines, treatment with this compound led to an increase in the levels of LC3-II, suggesting an active role for malate in the regulation of autophagy. Current time information in Manila, PH.

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, can initiate the autophagy signaling cascade, often through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. swolverine.com While the precise interaction between this compound and AMPK is still under investigation, one study observed that short-term exposure (12 hours) of cell lines to this compound did not result in a change in AMPK phosphorylation. Current time information in Manila, PH. This suggests that malate's influence on autophagy, at least in the short term, might occur through a pathway independent of AMPK activation. Current time information in Manila, PH. Further research is needed to elucidate the long-term effects and the exact molecular mechanisms of this compound's interaction with the AMPK signaling pathway.

Modulation of Inflammatory Responses

Inflammation is a complex biological response to harmful stimuli. frontiersin.org Chronic inflammation is implicated in a variety of diseases. Recent evidence suggests that malate can modulate inflammatory responses. L-malate has been identified as an anti-inflammatory metabolite. nih.gov One mechanism by which it exerts this effect is through the BiP-IRF2BP2 signaling pathway, which acts as a sensor of cytosolic pH in macrophages. nih.gov L-malate can inhibit the interaction between binding immunoglobulin protein (BiP) and interferon regulatory factor 2-binding protein 2 (IRF2BP2), protecting IRF2BP2 from degradation and thereby suppressing inflammatory responses. nih.gov Another study has shown that malic acid can alleviate inflammation by inhibiting the polarization of M1-type macrophages, which are pro-inflammatory, via the suppression of the NF-κB pathway. nih.gov

Heavy Metal Detoxification and Tolerance

Heavy metal contamination of the environment poses a significant threat to living organisms. nih.gov Plants, in particular, have developed sophisticated mechanisms to tolerate and detoxify heavy metals, and organic acids like malate play a crucial role in these processes. spbu.ru

Malate can chelate heavy metal ions, forming stable complexes that are less toxic to the cell. spbu.ru This chelation is a key strategy for heavy metal detoxification. For instance, in certain plant species, malate has been shown to bind with zinc and cadmium, facilitating their sequestration into the vacuole, a large membrane-bound organelle that serves as a storage compartment within the cell. nih.gov This compartmentalization prevents the heavy metals from interfering with essential metabolic processes in the cytoplasm. nih.gov

Furthermore, some plants can secrete malate from their roots into the surrounding soil (rhizosphere). oup.com This secreted malate can chelate toxic metal ions, such as aluminum, in the soil, reducing their bioavailability and uptake by the plant roots. oup.com This extracellular detoxification mechanism is a critical component of heavy metal tolerance in certain plant species. oup.com The ability of malate to form complexes with heavy metals underscores its importance in cellular and organismal defense against heavy metal toxicity. oup.comnih.gov

Interactive Data Tables

Table 1: Effect of this compound on LC3-II Expression in Cell Lines

| Cell Line | Treatment | Observation | Reference |

| HCT116 (Human Colon Carcinoma) | This compound | Dose-dependent increase in LC3-II expression | Current time information in Manila, PH. |

| NCM460 (Normal Colon Epithelial) | This compound | Increase in both LC3-I and LC3-II levels | Current time information in Manila, PH. |

Table 2: Role of Malate in Heavy Metal Detoxification in Plants

| Plant Species (Example) | Heavy Metal | Mechanism | Reference |

| Arabidopsis halleri | Zinc (Zn) | Binds with Zn for vacuolar sequestration | nih.gov |

| Thlaspi caerulescens | Cadmium (Cd) | Binds with Cd for vacuolar sequestration | nih.gov |

| Triticum aestivum (Wheat) | Aluminum (Al) | Secreted from roots to chelate Al in the rhizosphere | oup.com |

Chelation of Metal Ions (e.g., Cadmium, Lead)

This compound, as a salt of malic acid, possesses significant chelating properties, enabling it to bind with toxic heavy metal ions. This action is attributed to the malate anion, which can form stable complexes with metal cations, effectively sequestering them. Research has demonstrated the efficacy of malic acid in interacting with and removing heavy metals like cadmium (Cd) and lead (Pb).

Studies using electrospray ionization mass spectrometry have characterized the interactions between cadmium(II) ions and malic acid in aqueous solutions. These investigations identified the formation of various complexes, indicating a direct binding mechanism. researchgate.net The primary species formed often involve complexes of cadmium cations with either neutral or singly deprotonated malic acid. researchgate.net

The practical application of this chelating ability has been explored in soil remediation. In studies on lead-contaminated soil, a combination of citric acid and malic acid used as a washing solution demonstrated high efficiency in metal removal. A mixture containing 0.3M malic acid and 0.3M citric acid (in a 1:4 volume ratio) was capable of removing up to 88.65% of lead from the soil. researchgate.net This process significantly reduced the bioavailability and leachability of the lead, converting the remaining metal into more stable forms and lowering its environmental risk. researchgate.net Malic acid's ability to form stable complexes with various heavy metals is a key factor in this process. polynt.com

| Heavy Metal Target | Chelating Agent Combination | Achieved Removal Rate | Key Outcome |

|---|---|---|---|

| Lead (Pb) | Malic Acid (0.3M) and Citric Acid (0.3M) | 88.65% | Reduced bioavailability and leachability of lead in soil. researchgate.net |

Role in Plant Heavy Metal Stress Tolerance (e.g., Apple Trees)

Malate plays a crucial role in the mechanisms that allow plants to tolerate heavy metal stress. One of the primary strategies plants employ to detoxify heavy metals is the chelation of metal ions by organic acids, followed by their sequestration into vacuoles, away from sensitive metabolic processes. oup.commdpi.comnih.gov Malate is a central organic acid involved in this defense mechanism. nih.govnih.gov

Cell Cycle Regulation and Proliferation

Recent research has indicated that malic acid, the conjugate acid of malate, can exert regulatory effects on the cell cycle and proliferation. Studies focusing on human keratinocyte cell lines have demonstrated an anti-proliferative effect associated with malic acid treatment. nih.govnih.gov This effect is primarily achieved through the inhibition of cell cycle progression, preventing cells from advancing through the necessary phases for division. nih.gov

Inhibition of Cell Cycle Progression (G0/G1 Phase)

The anti-proliferative activity of malic acid is linked to its ability to arrest the cell cycle specifically at the G0/G1 phase. nih.gov The G1 phase is a critical period of growth and preparation for DNA synthesis (S phase). alliedacademies.org By halting progression at this checkpoint, malic acid prevents cells from entering the S phase, thereby inhibiting replication and division. Flow cytometry analysis of human keratinocytes treated with malic acid revealed a significant accumulation of cells in the G0/G1 phase, confirming this specific stage of cell cycle arrest. nih.govnih.gov

Effects on Human Keratinocyte Cells

The effects of malic acid have been studied in detail on the HaCaT cell line, an immortalized human keratinocyte line. Treatment with malic acid was found to induce cytotoxicity and apoptosis (programmed cell death). nih.govnih.gov

Key findings from this research include:

Morphological Changes: Exposure to malic acid induced observable changes in cell morphology consistent with apoptosis. researchgate.net

Reduced Cell Viability: The number of viable HaCaT cells decreased in a time-dependent manner following treatment. researchgate.net

Induction of Apoptosis: Malic acid treatment led to an increase in the sub-G1 cell population, which is indicative of apoptosis. This was further confirmed by DNA fragmentation assays. nih.govnih.gov

Mitochondrial Dysfunction: The study showed that malic acid increased the production of mitochondrial superoxide (B77818) and decreased the mitochondrial membrane potential, linking the apoptotic effect to mitochondria-dependent pathways. nih.gov

| Endpoint Measured | Observed Effect of Malic Acid Treatment | Associated Cellular Process |

|---|---|---|

| Cell Cycle Analysis | Increased cell population in G0/G1 phase. nih.govnih.gov | Cell Cycle Arrest |

| Cell Viability | Time-dependent decrease in viable cells. researchgate.net | Cytotoxicity |

| Sub-G1 Population | Increase in sub-G1 phase cells. nih.gov | Apoptosis |

| Mitochondrial Function | Increased mitochondrial superoxide, decreased membrane potential. nih.gov | Mitochondria-Dependent Apoptosis |

Nephroprotective and Hepatoprotective Effects

This compound has demonstrated protective effects on the kidneys (nephroprotective) and liver (hepatoprotective), particularly in mitigating toxicity induced by certain therapeutic agents.

Mitigation of Cisplatin-Induced Toxicity

Cisplatin (B142131) is a potent chemotherapy drug whose use is often limited by its severe side effects, most notably nephrotoxicity (kidney damage) and, to a lesser extent, hepatotoxicity (liver damage). researchgate.net Research in animal models has shown that co-administration of this compound can significantly reduce the toxicity induced by cisplatin. nih.gov

The protective mechanism of this compound involves several key actions:

Complex Formation: It is believed that in the body, this compound reacts with cisplatin to form diamminoplatinum(II) malate (DPM). This new complex, DPM, exhibits a similar antitumor effect to cisplatin but with substantially lower nephrotoxicity. nih.gov

Reduced Platinum Accumulation: When this compound is administered with cisplatin, the accumulation of platinum in the kidneys after 24 hours is decreased by approximately 55% compared to when cisplatin is given alone. However, the platinum accumulation in tumor tissues remains unchanged, suggesting that the therapeutic efficacy is not compromised. nih.gov

Targeted Distribution: Studies using radiolabeled malic acid have shown that it is distributed at high concentrations in the liver and kidneys, the primary sites of cisplatin toxicity, but at low concentrations in tumors. This targeted distribution allows this compound to exert its protective effects where they are most needed without interfering with the drug's anti-cancer activity. nih.gov

Based on these findings, it is suggested that administered this compound is rapidly distributed and binds to about 40% of the cisplatin in the blood, converting it to the less toxic DPM complex, thereby reducing kidney damage. nih.gov

Understanding Malate Metabolism in Pathological Conditions

In experimental models of hemorrhagic shock (HS), a condition of reduced tissue perfusion, the administration of malate-containing solutions has been investigated for its potential therapeutic effects. researchgate.netmagtech.com.cn Research in rat models indicates that malate, as a component of fluid therapy, is rapidly metabolized even under traumatic conditions. researchgate.netmagtech.com.cn

Studies involving male Wistar rats subjected to severe hemorrhagic shock (mean arterial blood pressure dropped to 25-30 mmHg) have shown that resuscitation with a malate-based crystalloid solution can prolong the median survival time compared to standard Ringer-saline solutions. magtech.com.cn The half-life of infused malate under these conditions is estimated to be between 30 and 60 minutes, with only about 5% being renally excreted, suggesting rapid metabolism. researchgate.netmagtech.com.cn

Table 1: Effects of Malate-Containing Resuscitation Fluid in a Rat Model of Severe Hemorrhagic Shock

| Parameter | Control Group (Ringer's Solution) | Malate Group (10 mM Malate Solution) | Outcome |

|---|---|---|---|

| Renal Histopathology | More pronounced shock-induced changes | Reduced histopathological changes | nih.gov |

| Renal Hemorrhages | Present in proximal and distal tubules | Reduced in proximal and distal tubules | nih.gov |

| Endothelial Glycocalyx | Damaged | Significantly preserved in the proximal tubule | nih.gov |

| Diuresis | Lower | Increased | nih.gov |

| Creatinine & Urea Excretion | Lower | Enhanced | nih.gov |

Diabetic nephropathy is a major microvascular complication of diabetes mellitus, characterized by progressive loss of kidney function. frontiersin.org The kidney relies heavily on mitochondrial function and energy metabolism, with the tricarboxylic acid (TCA) cycle playing a central role. mdpi.com Alterations in TCA cycle intermediates, including malate, have been observed in the context of diabetic kidney disease, suggesting a disruption of normal metabolic pathways. mdpi.comnih.govoup.com

Research involving individuals with type 2 diabetes has identified associations between urinary levels of TCA cycle metabolites and the progression of chronic kidney disease (CKD). nih.govoup.com In these studies, participants who experienced a more rapid decline in kidney function had significantly higher levels of urinary malate at baseline compared to those with stable renal function. nih.govoup.com This finding suggests that dysregulated malate metabolism may be an indicator or be involved in the pathophysiology of kidney damage in diabetes. nih.govoup.com

Further metabolomic studies on animal models of diabetic nephropathy have also pointed to disturbances in the TCA cycle. For instance, in db/db mice, a model for type 2 diabetes, a decrease in malate levels was observed within the kidney tissue itself. mdpi.com This contrasts with the increased urinary excretion seen in human studies, potentially reflecting different stages of the disease or complexities in malate transport and metabolism within the kidney. The disruption of the TCA cycle is considered a key element in the metabolic disruption associated with diabetic nephropathy. magtech.com.cn

Table 2: Observed Changes in Malate Levels in Diabetic Nephropathy Contexts

| Study Population/Model | Sample Type | Observed Change in Malate | Reference |

|---|---|---|---|

| Humans with Type 2 Diabetes and progressive CKD | Urine | Significantly higher levels at baseline | nih.govoup.com |

| db/db Mice (DN model) | Kidney Tissue | Decreased levels | mdpi.com |

Ruminant Nutrition and Fermentation Efficiency

This compound is utilized as a feed additive in ruminant nutrition to modulate rumen fermentation, aiming to improve efficiency and animal performance. mdpi.commdpi.com Its effects are primarily linked to its role as an intermediate in ruminal microbial metabolism, influencing the production of volatile fatty acids (VFAs) and the utilization of other metabolites like lactate (B86563). mdpi.comnih.gov

The inclusion of this compound in ruminant diets has been shown to increase the concentration of ruminal ammonia-nitrogen (NH3-N). mdpi.com Ammonia is a primary nitrogen source for the synthesis of microbial protein by rumen bacteria. mdpi.com An adequate supply of ruminal NH3-N is crucial for maximizing microbial growth and fermentation efficiency, particularly when feeding low-quality roughage. mdpi.com By elevating NH3-N levels, malate supplementation can support improved digestibility and nutrient utilization. mdpi.com In studies with dairy steers fed concentrates high in cassava chip, increasing levels of sodium DL-malate in the diet led to a linear increase in ruminal NH3-N concentrations. mdpi.com

One of the most significant roles of malate in the rumen is its ability to stimulate the growth and metabolic activity of Selenomonas ruminantium, a predominant ruminal bacterium. mdpi.comnih.gov This bacterium is a major utilizer of lactate in the rumen. nih.govnih.gov The accumulation of lactate, especially on high-grain diets, can lead to a drop in ruminal pH, a condition known as ruminal acidosis. mdpi.com

Malate stimulates lactate uptake and utilization by S. ruminantium, helping to prevent lactate accumulation and stabilize ruminal pH. mdpi.comnih.govnih.gov This stimulation appears to be inducible and is influenced by sodium concentrations commonly found in the rumen. nih.gov By promoting the conversion of lactate to other compounds, malate helps maintain a healthier rumen environment and may reduce the risk of metabolic disorders associated with acidosis. mdpi.com

Malate serves as a key intermediate in the metabolic pathways that lead to the production of propionate (B1217596) in some ruminal bacteria. mdpi.com Propionate is a major glucogenic VFA in ruminants, meaning it is a primary precursor for glucose synthesis in the liver and a critical energy source for the animal. youtube.com

Table 3: Summary of this compound Effects on Ruminant Fermentation

| Parameter | Effect of this compound Supplementation | Mechanism/Significance | References |

|---|---|---|---|

| Ruminal NH3-N | Increase | Provides nitrogen for microbial protein synthesis, improving digestibility. | mdpi.com |

| Lactate Utilization | Stimulation | Promotes growth of Selenomonas ruminantium, which converts lactate, helping to stabilize ruminal pH and prevent acidosis. | mdpi.comnih.govnih.govnih.gov |

| Propionate Production | Increase | Acts as a precursor for propionate, a key energy source for the ruminant. | mdpi.commdpi.comnih.gov |

| Acetate:Propionate Ratio | Decrease | Shifts VFA profile towards a more energetically efficient state. | mdpi.comnih.gov |

Effects on Milk Production in Dairy Cows

This compound, as a salt of malic acid, has been investigated for its potential to enhance milk yield and feed efficiency in dairy cows. Research suggests that its effects can vary depending on the parity of the cows (whether they are first-time mothers or have had multiple calves).

Multiparous cows receiving the malate salt supplement showed a greater milk yield than the control group after the second week of the study. oup.comresearchgate.net Furthermore, these multiparous cows demonstrated improved feed efficiency, measured as kilograms of milk produced per kilogram of dry matter intake, during the second and third weeks of the research compared to the control group. oup.comresearchgate.net In contrast, no significant differences in milk yield were observed among primiparous (first-calf) cows receiving the different treatments. researchgate.net

These findings suggest that supplementation with sodium and calcium salts of malic acid has the potential to improve milk yield and feed efficiency in mid-lactation multiparous cows. oup.comresearchgate.net The underlying mechanism is thought to be related to malic acid's role in the succinate-propionate pathway in the rumen, which can stimulate the growth of beneficial bacteria like Selenomonas ruminantium and increase the production of propionate, a key precursor for glucose synthesis in the liver and ultimately milk production. dellait.comdellait.com

Table 1: Effects of a Sodium and Calcium Malate Supplement on Multiparous Dairy Cow Performance

| Parameter | Control Group (CTRL) | Malate Salt Group (RUM) | Malic Acid Group (MAL) |

|---|---|---|---|

| Average Milk Yield (kg/d) | 30.4 ± 1.20 | 32.5 ± 1.20 | 31.1 ± 1.20 |

| Average Feed Efficiency (kg/kg) | 1.40 ± 0.84 | 1.42 ± 0.84 | 1.46 ± 0.84 |

| Milk Yield Interaction | Lower than RUM and MAL after week 2 | Higher than CTRL and MAL after week 2 | Higher than CTRL between weeks 2 and 6 |

| Feed Efficiency Interaction | Lower than RUM in weeks 2 and 3 | Higher than CTRL in weeks 2 and 3 | Not specified |

Data derived from a study on mid-lactation dairy cows. oup.com

Poly(β-L-malic acid) (PMA) Production and Malate Biosynthesis in Microbes

Poly(β-L-malic acid) (PMA) is a naturally occurring biopolyester with properties that make it attractive for applications in drug delivery and biomaterials, such as being biodegradable, water-soluble, and biocompatible. nih.gov This polymer is synthesized by various microorganisms, with the yeast-like fungus Aureobasidium pullulans and related species being among the most effective producers. nih.govresearchgate.net PMA is formed through the polymerization of L-malate units, specifically through ester bonds between the hydroxyl and β-carboxyl groups of L-malic acid. nih.gov

The biosynthesis of L-malate, the monomer precursor for PMA, is a critical aspect of PMA production in microbes. L-malic acid is an intermediate metabolite in central metabolic pathways. nih.gov There are three primary metabolic routes for malic acid production in these microorganisms: the reductive pathway in the cytoplasm, and the oxidative pathway, which includes the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt, both occurring within the mitochondrial matrix. nih.gov

Research into the malate biosynthesis pathway in Aureobasidium melanogenum has provided insights into the relative importance of these pathways for PMA production. researchgate.net Studies using metabolic inhibitors have shown that inhibiting certain enzymes in the TCA cycle can paradoxically stimulate PMA production. For instance, the addition of maleic acid (a fumarase inhibitor) and sodium malonate (a succinate (B1194679) dehydrogenase inhibitor) led to increased PMA output. researchgate.net Conversely, the addition of succinic acid and fumaric acid, which are intermediates in the TCA cycle, inhibited the production of PMA. researchgate.net

Analytical Methodologies for Sodium Malate Research

Enzyme Activity Assays (e.g., Luciferase Assays for ATP)

Enzyme activity assays are crucial for understanding the dynamics of metabolic pathways involving malate (B86768). Malate dehydrogenase (MDH, EC 1.1.1.37) is a key enzyme that reversibly catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. 3hbiomedical.comassaygenie.comnih.gov This reaction is central to the tricarboxylic acid (TCA) cycle and gluconeogenesis. 3hbiomedical.com

Spectrophotometric methods are commonly used to measure MDH activity by monitoring the increase in NADH absorbance at 340 nm. nih.govnih.gov For instance, a standard assay might involve adding oxaloacetate and NADH to a buffered solution containing the enzyme, then measuring the absorbance change over time. nih.gov The rate of NADH formation is proportional to the enzyme activity. biocompare.com Kinetic parameters such as Vmax and Km can be determined from these assays, providing insights into the enzyme's catalytic efficiency and substrate affinity. nih.govnih.gov

Colorimetric MDH assay kits are also available, which are based on the reduction of a tetrazolium salt (such as MTT) in an NADH-coupled enzymatic reaction. assaygenie.comarigobio.com The resulting colored product has a maximum absorbance typically around 440-565 nm, and its intensity is proportional to the MDH activity in the sample. 3hbiomedical.comassaygenie.comarigobio.com These kits offer a simple and sensitive procedure for measuring MDH activity in various sample types, including tissues, cell cultures, and isolated mitochondria. arigobio.comsigmaaldrich.com

While the primary focus for malate metabolism enzymes is often MDH, other enzyme activity assays are relevant in broader metabolic studies where malate plays a role. Luciferase assays, for example, are frequently used to quantify ATP levels, which are intrinsically linked to metabolic activity, including pathways involving malate. nih.govbiologists.com The Malate-Glo™ Assay is a bioluminescent assay specifically designed for the rapid, selective, and sensitive detection of L-malate itself in biological samples. promega.compromega.com This assay couples malate oxidation and NADH production with a bioluminescent NADH detection system, where the light produced is proportional to the amount of malate. promega.com This allows for the detection of subtle changes in mitochondrial metabolism and the TCA cycle. promega.com

Sample preparation for enzyme activity assays often involves homogenizing tissues or lysing cells, followed by centrifugation to collect the supernatant containing soluble enzymes. 3hbiomedical.comsigmaaldrich.com For some assays, such as those for MDH, removing small molecules after homogenization using methods like ammonium (B1175870) sulfate (B86663) precipitation may be suggested. sigmaaldrich.com

Table 1. Example Parameters for Malate Dehydrogenase Activity Assay

| Parameter | Value/Condition | Source |

| Detection Method | Spectrophotometric (A340 nm) | nih.gov |

| Substrate (OAA) | 0.19 - 3.00 mM | nih.gov |

| Cofactor (NADH) | 0.32 mM | nih.gov |

| Buffer | Phosphate buffered saline (PBS, pH 7.4) or HEPES | nih.govmdpi.com |

| Temperature | 40°C or 37°C | nih.govsigmaaldrich.com |

| Detection Method | Colorimetric (A440-565 nm) | 3hbiomedical.comassaygenie.comarigobio.com |

| Substrate (Malate) | 6 mM (for NAD-ME) | nih.gov |

| Cofactor (NAD⁺) | 1 mM (for NAD-ME) | nih.gov |

Computational Chemistry and Modeling

Computational chemistry and modeling approaches are increasingly vital in malate research, providing insights into metabolic fluxes, transporter mechanisms, and enzyme kinetics that are difficult to obtain through experimental methods alone. acs.orguit.no These fields involve the application of computational methods to study molecular structure, physicochemical properties, and simulate chemical events. kallipos.gramazon.com

Metabolic Models for Flux Estimates

Metabolic models are powerful tools for analyzing and quantifying intracellular metabolic fluxes, which represent the rates of reactions within a metabolic network. mdpi.comnih.gov These models integrate experimental data, such as isotopic labeling patterns from 13C-tracing experiments and extracellular uptake/secretion rates, with a defined metabolic network structure. mdpi.comd-nb.infobiorxiv.org

13C-Metabolic Flux Analysis (13C-MFA) is a state-of-the-art technique that uses stable 13C isotopes to trace the movement of carbon through metabolic pathways. mdpi.comd-nb.info By measuring the isotopic enrichment of key metabolites using techniques like GC-MS or LC-MS, computational algorithms can estimate the fluxes through the network. mdpi.comd-nb.infonih.govnih.gov These models can range from small- to medium-sized networks focusing on central metabolism (including the TCA cycle where malate is an intermediate) to genome-scale models encompassing a vast number of reactions. nih.govoup.com

Metabolic models can help to identify metabolic shifts, assess the impact of genetic perturbations, and pinpoint bottleneck pathways in various biological systems, including cancer cells and microorganisms. mdpi.comd-nb.infonih.gov For example, 13C-MFA has been used to study the TCA cycle and associated pathways, revealing insights into malate metabolism and its contribution to cellular energy production. d-nb.infonih.gov

Computational models can also be used to estimate phenotype-specific metabolic fluxes based on gene expression data, providing a way to infer metabolic states from transcriptomic information. nih.govfrontiersin.org These models assume a steady-state condition where influx and outflux for each metabolite are balanced, and they use optimization algorithms to find a feasible flux distribution that best fits the experimental data. nih.govnih.govfrontiersin.org

Computational Models of Electrogenic Malate/Lactate (B86563) Antiport

Computational models are also employed to understand the mechanisms of membrane transport proteins, including those involved in the transport of malate and lactate. Electrogenic transport refers to the movement of charged species across a membrane, which generates an electrical potential difference. psu.edu

Studies on malate/lactate antiport systems, particularly in bacteria like Lactococcus lactis, have shown that this exchange can be electrogenic and contribute to the generation of a proton motive force, which can be used for ATP synthesis. acs.orgresearchgate.netnih.govnih.gov Computational models can simulate the dynamics of these transporters, helping to elucidate the coupling between substrate binding, translocation, and the resulting charge movement across the membrane. nii.ac.jp

These models can incorporate factors such as the electrical potential and pH gradients across the membrane to understand their influence on transport direction and efficiency. psu.edunih.gov By simulating the molecular interactions within the transporter protein and its environment, researchers can gain detailed insights into the transport mechanism and the energy coupling involved. nii.ac.jp

Simulation of Enzyme Reaction Mechanisms (e.g., Malate Dehydrogenase)

Computational methods, particularly molecular mechanics and quantum mechanics approaches, are used to simulate the reaction mechanisms of enzymes like malate dehydrogenase at an atomic level. uit.nokallipos.gracs.orgnih.gov These simulations can provide detailed information about the energy landscape of the reaction, transition states, and the roles of specific amino acid residues in catalysis. nih.govacs.orgnih.gov

Hybrid numerical methods that combine molecular mechanics for the protein and solvent with quantum mechanical treatment for the reactive site are often employed to simulate enzyme-catalyzed reactions. acs.orgnih.gov This allows for the calculation of energy barriers for different steps in the reaction mechanism, such as proton and hydride transfers in the case of MDH. nih.govacs.orgnih.gov

Simulations of MDH have revealed a proposed mechanism involving sequential proton and hydride transfers during the conversion of malate to oxaloacetate. acs.orgnih.gov These studies can identify key residues in the enzyme's active site that are crucial for stabilizing transition states and facilitating the reaction. acs.orgnih.gov Computational simulations thus complement experimental enzyme kinetics studies by providing a molecular-level understanding of the catalytic process. uit.no

Table 2. Computational Approaches in Malate Research

| Computational Approach | Application in Malate Research |

| Metabolic Flux Analysis (MFA) | Quantifying fluxes through malate-involved pathways (e.g., TCA cycle, gluconeogenesis). mdpi.comd-nb.info |

| Computational Modeling of Transporters | Simulating electrogenic malate/lactate antiport and malate uptake mechanisms. acs.orgnih.gov |

| Enzyme Reaction Mechanism Simulation | Investigating the catalytic mechanism of malate dehydrogenase at the molecular level. acs.orgnih.gov |

| Constraint-Based Metabolic Modeling | Estimating phenotype-specific fluxes based on omics data. nih.govfrontiersin.org |

Emerging Research Areas and Future Directions

Novel Applications in Bio-based and Eco-friendly Products

Research is exploring the use of sodium malate (B86768) and malate-based compounds in the development of bio-based and eco-friendly products chemtradeasia.sgdatainsightsmarket.comacs.org. The biodegradability of sodium malate supports the chemical industry's move towards sustainable practices and reducing environmental impact chemtradeasia.sg. Malate-based biodegradable scaffolds are being investigated for applications such as accelerating wound healing by activating cellular energetic metabolism researchgate.net. Additionally, low-temperature green synthesis methods are being developed to create poly(malate-co-lactate) gels from polylactate plastic waste, showcasing a potential for upcycling waste materials into high-value biomedical materials acs.org. These gels have potential as drug delivery vessels due to their ability to carry molecular cargo, being immuno-negative and biodegradable in human plasma, and potentially passing the blood-brain barrier acs.org.

Sustainable Production Methods (Green Chemistry)

A significant area of focus is the development of more efficient and sustainable production methods for this compound, including bio-based synthesis pathways and green chemistry approaches chemtradeasia.sgdatainsightsmarket.comnih.govresearchgate.net. Microbial production of L-malic acid, the precursor to this compound, is being explored as an eco-friendly and cost-effective alternative to chemical synthesis, which often raises environmental concerns due to CO2 emissions researchgate.net. Microbial production also offers the advantage of synthesizing the pure L-form of malic acid researchgate.net. Research into utilizing renewable resources and minimizing waste generation is a key characteristic of innovation in this compound production datainsightsmarket.com. Green chemistry principles are being applied to develop environmentally friendly chemical synthesis processes nih.gov.

Exploration of New Therapeutic Avenues